4-Isopropyl-1H-indole-2-carboxylic acid
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Overview
Description
4-Isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole ring . The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Isopropyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site and blocking substrate access . The indole ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxylic acid: A precursor for various pharmaceutical compounds.
Indole-3-carboxaldehyde: Known for its antimicrobial properties.
Uniqueness: 4-Isopropyl-1H-indole-2-carboxylic acid is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-propan-2-yl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c1-7(2)8-4-3-5-10-9(8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) |
InChI Key |
RQZWTTHEXIRHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=C(NC2=CC=C1)C(=O)O |
Origin of Product |
United States |
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